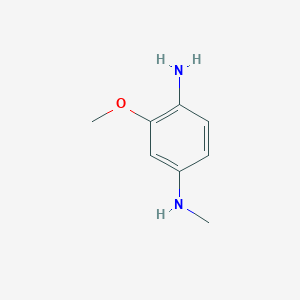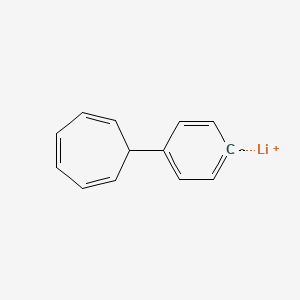
lithium;7-phenylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;7-phenylcyclohepta-1,3,5-triene is an organometallic compound that combines lithium with a phenyl-substituted cycloheptatriene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;7-phenylcyclohepta-1,3,5-triene typically involves the reaction of 7-phenylcyclohepta-1,3,5-triene with an organolithium reagent. One common method is the reaction of 7-phenylcyclohepta-1,3,5-triene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, automated reagent addition, and stringent control of reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
Lithium;7-phenylcyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and oxidized organic products.
Reduction: It can be reduced to form different organolithium compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Transmetalation reactions often involve reagents like zinc chloride or copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium salts and phenylcycloheptatriene derivatives, while reduction can produce various organolithium compounds.
科学的研究の応用
Lithium;7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of lithium;7-phenylcyclohepta-1,3,5-triene involves the interaction of the lithium atom with the phenylcycloheptatriene ring. The lithium atom can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges on reaction intermediates. This makes the compound a valuable reagent in organic synthesis, where it can help to form new carbon-carbon bonds and other structures.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A parent compound without the phenyl and lithium substitutions.
7-Phenylcyclohepta-1,3,5-triene: Similar structure but without the lithium atom.
Lithium cycloheptatriene: Similar but lacks the phenyl group.
Uniqueness
Lithium;7-phenylcyclohepta-1,3,5-triene is unique due to the presence of both the lithium atom and the phenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
特性
CAS番号 |
60582-51-6 |
|---|---|
分子式 |
C13H11Li |
分子量 |
174.2 g/mol |
IUPAC名 |
lithium;7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11.Li/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13;/h1-2,4-12H;/q-1;+1 |
InChIキー |
PENVMMOABCDBTO-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=CC(C=C1)C2=CC=[C-]C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


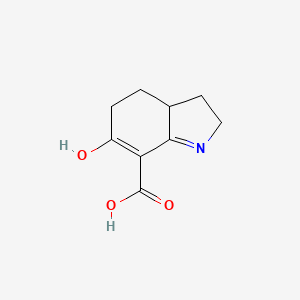

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
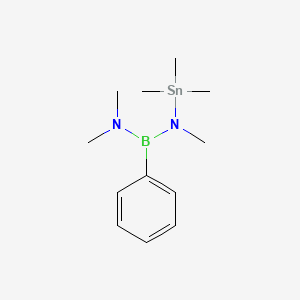
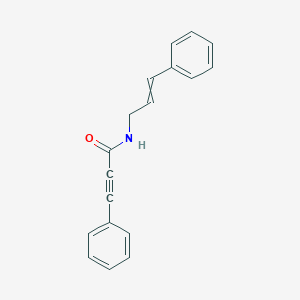

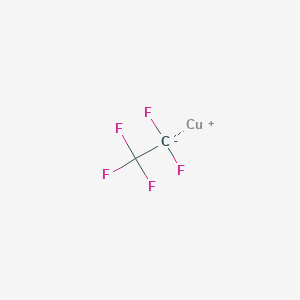
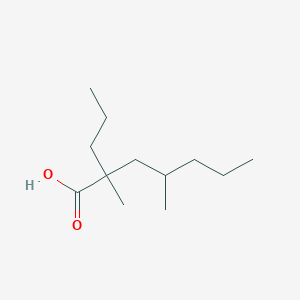
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
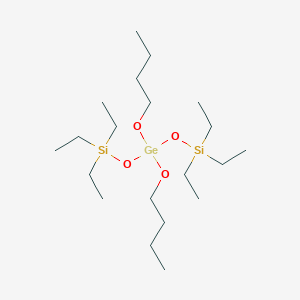
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
